1-[5-(4-Chlorobenzoyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]-2-piperidinoethanone
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Overview
Description
RWJ-37868 is a small molecule drug developed by Janssen Global Services LLC, a subsidiary of Johnson & Johnson. It is a voltage-gated calcium channel blocker, specifically targeting voltage-dependent calcium channels. The compound was initially investigated for its potential therapeutic applications in treating epilepsy .
Preparation Methods
The synthesis of RWJ-37868 involves the preparation of 2-aroyl-4-(omega-aminoacyl)pyrroles. The synthetic route includes Friedel-Crafts acylation of a 2-aroylpyrrole with an omega-chloroacyl chloride, followed by displacement of the chloro group by a primary or secondary amine . The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions .
Chemical Reactions Analysis
RWJ-37868 undergoes several types of chemical reactions, including:
Substitution Reactions: The displacement of the chloro group by a primary or secondary amine during its synthesis.
Oxidation and Reduction Reactions: Although specific details on oxidation and reduction reactions of RWJ-37868 are not extensively documented, it is common for compounds with similar structures to undergo such reactions under appropriate conditions.
Major Products: The primary product of the synthesis is 2-(4-chlorobenzoyl)-4-(1-piperidinyl-acetyl)-1,3,5-trimethylpyrrole.
Scientific Research Applications
RWJ-37868 has been primarily studied for its anticonvulsant properties. It has shown potency and a therapeutic index comparable to those of phenytoin and carbamazepine, and greater than those of sodium valproate . The compound has been tested in mouse and rat maximal electroshock tests, where it demonstrated significant anticonvulsant activity . Additionally, RWJ-37868 has been investigated for its ability to block the influx of calcium ions into cerebellar granule cells, which is induced by potassium or veratridine .
Mechanism of Action
RWJ-37868 exerts its effects by blocking voltage-gated calcium channels. These channels play a crucial role in the regulation of calcium ion influx into neurons, which is essential for various cellular processes, including neurotransmitter release and muscle contraction . By inhibiting these channels, RWJ-37868 reduces the excitability of neurons, thereby exerting its anticonvulsant effects .
Comparison with Similar Compounds
RWJ-37868 is structurally related to other anticonvulsant agents, such as phenytoin and carbamazepine. it has shown a greater therapeutic index compared to sodium valproate . Similar compounds include:
Phenytoin: A widely used anticonvulsant that stabilizes neuronal membranes and reduces seizure activity.
Carbamazepine: Another anticonvulsant that works by reducing synaptic transmission and stabilizing hyperactive nerve membranes.
Sodium Valproate: An anticonvulsant that increases the availability of gamma-aminobutyric acid (GABA) in the brain.
RWJ-37868’s unique mechanism of action as a voltage-gated calcium channel blocker distinguishes it from these other anticonvulsants, which primarily target sodium channels or enhance GABAergic activity .
Properties
Molecular Formula |
C21H25ClN2O2 |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
1-[5-(4-chlorobenzoyl)-1,2,4-trimethylpyrrol-3-yl]-2-piperidin-1-ylethanone |
InChI |
InChI=1S/C21H25ClN2O2/c1-14-19(18(25)13-24-11-5-4-6-12-24)15(2)23(3)20(14)21(26)16-7-9-17(22)10-8-16/h7-10H,4-6,11-13H2,1-3H3 |
InChI Key |
BCRATZJXVPSAOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C(=O)CN2CCCCC2)C)C)C(=O)C3=CC=C(C=C3)Cl |
Synonyms |
2-(4-chlorobenzoyl)-4-(1-piperidinylacetyl)-1,3,5-trimethylpyrrole RWJ 37868 RWJ-37868 |
Origin of Product |
United States |
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